N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0714697
InChI: InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+
SMILES: CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide

CAS No.:

Cat. No.: VC0714697

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide -

Specification

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide
Standard InChI InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+
Standard InChI Key FIZIVWDRMLXRNE-QGOAFFKASA-N
Isomeric SMILES CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)CC)/N2
SMILES CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2
Canonical SMILES CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator